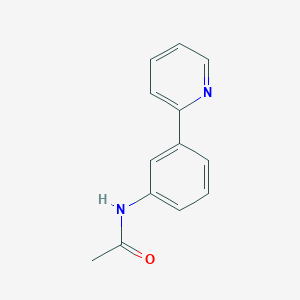

N-(3-(Pyridin-2-yl)phenyl)acetamide

Description

N-(3-(Pyridin-2-yl)phenyl)acetamide is an acetamide derivative featuring a phenyl group substituted at the 3-position with a pyridin-2-yl moiety. This structure combines the hydrogen-bonding capability of the acetamide group with the aromatic and electronic properties of the pyridine ring.

Properties

IUPAC Name |

N-(3-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14-13/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXYURCZJORUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Pyridin-2-yl)phenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-(pyridin-2-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Pyridin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-(3-(Pyridin-2-yl)phenyl)ethylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 216.25 g/mol

Anti-inflammatory Properties

Recent studies have highlighted the compound's role as a dual inhibitor of p38α MAPK and phosphodiesterase 4 (PDE4), which are critical pathways in inflammatory responses. For instance, CBS-3595, a derivative of N-(3-(Pyridin-2-yl)phenyl)acetamide, demonstrated potent suppression of tumor necrosis factor-alpha (TNFα) release in preclinical models. This suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .

Cancer Research

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for cancer therapeutics. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Antiviral Activity

The ongoing research into antiviral agents has identified this compound derivatives as promising leads against viral infections, including those caused by coronaviruses. For example, structure-based optimization efforts have yielded compounds with significant inhibition against SARS-CoV-2 proteases, indicating their potential in developing antiviral therapies .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its interaction with neuroinflammatory pathways suggest it could be beneficial for conditions like Alzheimer's disease and multiple sclerosis .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study 1: CBS-3595 in Inflammatory Disease Models

In a series of preclinical trials, CBS-3595 was administered to rodent models exhibiting chronic inflammation. Results indicated a significant reduction in inflammatory markers and improved clinical scores compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

A recent study evaluated the efficacy of this compound derivatives against SARS-CoV-2 in vitro. The results demonstrated robust antiviral activity with minimal cytotoxic effects on host cells, highlighting its promise as a candidate for further development into antiviral drugs .

Mechanism of Action

The mechanism by which N-(3-(Pyridin-2-yl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N-(3-(Pyridin-2-yl)phenyl)acetamide with structurally related acetamide derivatives:

Key Observations:

- Substituent Effects : Bulkier substituents (e.g., trifluoromethyl in 8b ) increase molecular weight and melting points compared to simpler analogs.

- Positional Isomerism : The pyridin-3-yl isomer (136.15 g/mol) is lighter than the target compound (212.25 g/mol), highlighting how substitution position alters molecular geometry and properties.

- Heterocyclic Modifications : The oxazolo-pyridine derivative demonstrates enhanced biological activity (FAAH inhibition), suggesting fused heterocycles improve target engagement.

Biological Activity

N-(3-(Pyridin-2-yl)phenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H12N2O, features a pyridine ring linked to a phenyl group through an acetamide moiety. Its unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been shown to affect pathways involved in inflammation and viral replication.

Biological Activities

-

Antiviral Activity :

- Recent studies have highlighted the potential of this compound as an antiviral agent. It has been evaluated for its efficacy against SARS-CoV-2 by targeting the RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against RdRp with an EC50 value in the low micromolar range .

-

Anti-inflammatory Properties :

- The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response. In preclinical models, this compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) release, indicating its potential as a therapeutic agent for inflammatory diseases .

- Cytotoxicity :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antiviral Efficacy :

- Research on Anti-inflammatory Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.